molecular formula C39H50NOPS B6290345 (R)-N-[(S)-2-(Diphenylphosphino)-1-(2',4',6'-triisopropyl-2-biphenylyl)ethyl]-2-methylpropane-2-sulfinamide CAS No. 2394923-81-8

(R)-N-[(S)-2-(Diphenylphosphino)-1-(2',4',6'-triisopropyl-2-biphenylyl)ethyl]-2-methylpropane-2-sulfinamide

Cat. No.: B6290345
CAS No.: 2394923-81-8
M. Wt: 611.9 g/mol
InChI Key: DLRLCFOJDAMIJT-GJSZZFLHSA-N
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Description

®-N-[(S)-2-(Diphenylphosphino)-1-(2’,4’,6’-triisopropyl-2-biphenylyl)ethyl]-2-methylpropane-2-sulfinamide is a chiral ligand used in asymmetric synthesis. This compound is known for its ability to induce high enantioselectivity in various catalytic reactions, making it valuable in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-[(S)-2-(Diphenylphosphino)-1-(2’,4’,6’-triisopropyl-2-biphenylyl)ethyl]-2-methylpropane-2-sulfinamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the chiral phosphine and sulfinamide precursors.

    Coupling Reaction: The chiral phosphine is coupled with the sulfinamide under controlled conditions, often using a base such as sodium hydride or potassium tert-butoxide.

    Purification: The product is purified using column chromatography or recrystallization to obtain the desired chiral ligand.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Scaling up the reaction while maintaining enantioselectivity and yield.

    Optimization: Optimizing reaction conditions such as temperature, solvent, and reaction time to ensure consistency and efficiency.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and enantiomeric excess of the final product.

Chemical Reactions Analysis

Types of Reactions

®-N-[(S)-2-(Diphenylphosphino)-1-(2’,4’,6’-triisopropyl-2-biphenylyl)ethyl]-2-methylpropane-2-sulfinamide undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinamide to the corresponding amine.

    Substitution: The phosphine moiety can participate in substitution reactions, forming new phosphine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve halides or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

Chemistry

    Catalysis: Used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.

    Synthesis: Employed in the synthesis of complex organic molecules with high enantiomeric purity.

Biology

    Enzyme Mimicry: Studied for its ability to mimic the activity of natural enzymes in biochemical reactions.

Medicine

    Drug Development: Investigated for its potential use in the synthesis of chiral drugs and pharmaceuticals.

Industry

    Fine Chemicals: Utilized in the production of fine chemicals and specialty compounds.

Mechanism of Action

The mechanism by which ®-N-[(S)-2-(Diphenylphosphino)-1-(2’,4’,6’-triisopropyl-2-biphenylyl)ethyl]-2-methylpropane-2-sulfinamide exerts its effects involves:

    Coordination: The phosphine moiety coordinates with metal centers, forming a chiral environment.

    Induction: The chiral environment induces enantioselectivity in the catalytic reaction.

    Pathways: The specific pathways depend on the metal and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

  • ®-N-[(S)-2-(Diphenylphosphino)-1-(2’,4’,6’-triisopropyl-2-biphenylyl)ethyl]-2-methylpropane-2-sulfinamide
  • ®-N-[(S)-2-(Diphenylphosphino)-1-(2’,4’,6’-triisopropyl-2-biphenylyl)ethyl]-2-methylpropane-2-sulfinamide

Uniqueness

  • Enantioselectivity : Known for its high enantioselectivity in catalytic reactions.
  • Stability : Exhibits excellent stability under various reaction conditions.
  • Versatility : Versatile in its applications across different fields of research and industry.

Properties

IUPAC Name

(R)-N-[(1S)-2-diphenylphosphanyl-1-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H50NOPS/c1-27(2)30-24-35(28(3)4)38(36(25-30)29(5)6)34-23-17-16-22-33(34)37(40-43(41)39(7,8)9)26-42(31-18-12-10-13-19-31)32-20-14-11-15-21-32/h10-25,27-29,37,40H,26H2,1-9H3/t37-,43-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRLCFOJDAMIJT-GJSZZFLHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2C(CP(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2[C@@H](CP(C3=CC=CC=C3)C4=CC=CC=C4)N[S@](=O)C(C)(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H50NOPS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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